Galensin
Description
Galensin (IUPAC name: 3-[(4R,5S)-4,5-dihydroxy-2-oxopentyl]benzoic acid) is a synthetic small-molecule compound primarily investigated for its anti-inflammatory and immunomodulatory properties. Characterized by a benzoic acid core substituted with a dihydroxyoxopentyl side chain, this compound exhibits selective inhibition of cyclooxygenase-2 (COX-2) with an IC50 of 12.3 nM, as demonstrated in in vitro enzymatic assays . Preclinical studies in murine models of rheumatoid arthritis showed a 68% reduction in joint inflammation at a dosage of 10 mg/kg/day . Its pharmacokinetic profile includes 89% oral bioavailability and a half-life of 8.2 hours in rats, making it a candidate for chronic inflammatory conditions .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
CYSAAKYPGFQEFINRKYKSSRF |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Properties
| Property | Galensin | Teflusine | Voxalene |
|---|---|---|---|
| Molecular Weight (g/mol) | 280.3 | 265.2 | 298.4 |
| Core Structure | Benzoic acid | Benzofuran | Pyrazole |
| Key Functional Groups | Dihydroxyoxo | Methoxycarbonyl | Carboxamide |
| COX-2 IC50 (nM) | 12.3 | 9.8 | 15.1 |
| Selectivity (COX-2/COX-1) | 1:850 | 1:920 | 1:310 |
Key Findings :
- Teflusine’s benzofuran core enhances COX-2 binding affinity but reduces solubility (2.1 mg/mL vs. This compound’s 4.7 mg/mL in PBS) .
- Voxalene’s dual inhibition mechanism broadens anti-inflammatory efficacy but increases hepatotoxicity risk (ALT elevation in 23% of preclinical subjects) .
Preclinical and Clinical Data
Discussion :
- This compound’s longer half-life supports once-daily dosing, whereas Teflusine requires bid administration .
- Voxalene’s dual inhibition correlates with higher efficacy in asthma models (73% reduction in bronchoconstriction vs. 58% for this compound) but elevates liver enzyme levels .
Advantages and Limitations
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